

In-Depth Technical Guide: 5-Hydroxy Flunixin-d3

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Compound of Interest

Compound Name: 5-Hydroxy Flunixin-d3

Cat. No.: B026596

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CAS Number: 1185088-54-3

This technical guide provides a comprehensive overview of **5-Hydroxy Flunixin-d3**, a deuterated metabolite of the non-steroidal anti-inflammatory drug (NSAID) Flunixin. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, analytical methods, and metabolic pathways.

Core Data Presentation

Chemical and Physical Properties

Property	Value	Reference
CAS Number	1185088-54-3	[1]
Chemical Name	5-Hydroxy-2-[[2-(methyl-d3)-3-(trifluoromethyl)phenyl]amino]-3-pyridinecarboxylic Acid	[1]
Molecular Formula	C ₁₄ H ₈ D ₃ F ₃ N ₂ O ₃	[1]
Molecular Weight	315.26 g/mol	[1]
Appearance	White to off-white to yellow solid	
Solubility	Soluble in Methanol and DMSO	

Related Compounds

Compound	CAS Number	Molecular Formula	Molecular Weight (g/mol)
5-Hydroxy Flunixin	75369-61-8	C ₁₄ H ₁₁ F ₃ N ₂ O ₃	312.24
Flunixin	38677-85-9	C ₁₄ H ₁₁ F ₃ N ₂ O ₂	296.24
2-Methyl-3-(trifluoromethyl)aniline	54396-44-0	C ₈ H ₈ F ₃ N	175.15
5-Hydroxynicotinic acid	27828-71-3	C ₆ H ₅ NO ₃	139.11

Experimental Protocols

Proposed Synthesis of 5-Hydroxy Flunixin-d3

A specific, detailed synthesis for **5-Hydroxy Flunixin-d3** is not readily available in the public domain. However, a plausible synthetic route can be proposed based on the synthesis of related compounds, such as Flunixin, and general organic chemistry principles. The key steps would involve the synthesis of the deuterated aniline precursor followed by a coupling reaction with a derivative of 5-hydroxynicotinic acid.

Step 1: Synthesis of 2-(Methyl-d3)-3-(trifluoromethyl)aniline

The introduction of the deuterated methyl group is a critical step. A potential method involves the deuteromethylation of a suitable aniline precursor.

Step 2: Synthesis of a Suitable 5-Hydroxynicotinic Acid Derivative

For the subsequent coupling reaction, the carboxylic acid of 5-hydroxynicotinic acid would likely need to be protected, for example, as a methyl or ethyl ester. The synthesis of 5-hydroxynicotinic acid itself can be achieved from 5-bromonicotinic acid.

Step 3: Ullmann Condensation

The final key step would be a copper-catalyzed N-arylation, known as the Ullmann condensation, between the deuterated aniline and the protected 5-hydroxynicotinic acid

derivative.

A proposed reaction scheme is as follows: Starting Materials: 2-Amino-3-(trifluoromethyl)benzoic acid (for the aniline synthesis), a deuterated methyl source (e.g., CD_3I), and 2-chloro-5-hydroxynicotinic acid or a related derivative.

Reaction Conditions: The Ullmann condensation typically requires a copper catalyst (e.g., CuI), a ligand (e.g., phenanthroline), a base (e.g., K_2CO_3), and a high-boiling polar solvent (e.g., DMF or NMP) at elevated temperatures.

Work-up and Purification: The reaction mixture would be subjected to an aqueous work-up to remove inorganic salts. The crude product would then be purified by column chromatography on silica gel.

Analytical Method: Quantification in Biological Matrices by LC-MS/MS

The following protocol is adapted from a validated method for the determination of Flunixin and 5-Hydroxy Flunixin in milk and other animal-derived food products.

1. Sample Preparation (Extraction and Clean-up)

- To a 2 g sample of the matrix (e.g., milk, homogenized tissue) in a 50 mL centrifuge tube, add an internal standard solution.
- Add 100 μL of EDTA solution and shake for 3 minutes.
- Add 8.5 mL of acetonitrile containing 0.1% formic acid and 1.5 mL of dichloromethane.
- Shake vigorously for 15 minutes and centrifuge at 4,500 x g for 10 minutes at 4°C.
- Transfer the supernatant to a 15 mL centrifuge tube containing 150 mg of C18 sorbent.
- Shake for 10 minutes and centrifuge at 4,500 x g for 10 minutes at 4°C.
- The resulting supernatant is then concentrated and reconstituted in a suitable solvent for LC-MS/MS analysis.

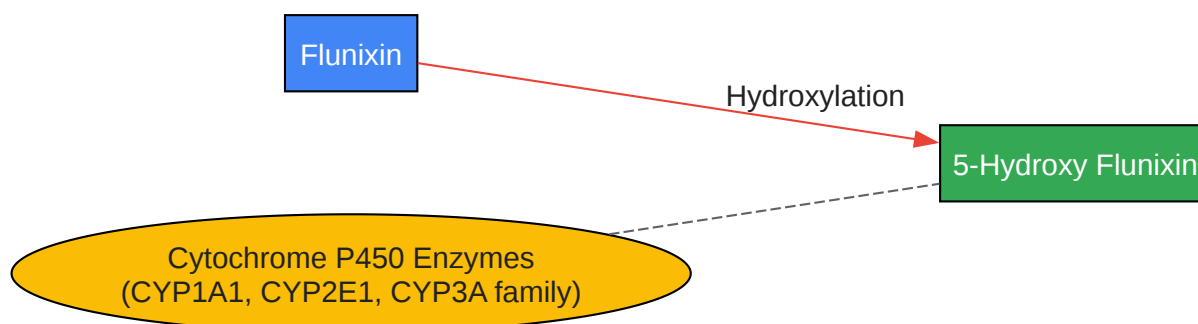
2. LC-MS/MS Analysis

- Liquid Chromatography (LC):
 - Column: A C18 reversed-phase column is typically used.
 - Mobile Phase: A gradient elution with a mixture of water (containing a small percentage of formic acid for better ionization) and an organic solvent like acetonitrile or methanol.
 - Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.
- Mass Spectrometry (MS/MS):
 - Ionization: Electrospray ionization (ESI) in positive ion mode is commonly employed.
 - Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions for **5-Hydroxy Flunixin-d3** would be monitored. For the non-deuterated analog, these transitions have been established and would be shifted by +3 m/z for the d3-labeled compound.

Signaling Pathways and Logical Relationships

Metabolic Pathway of Flunixin

Flunixin is metabolized in the liver to its major metabolite, 5-Hydroxy Flunixin. This biotransformation is primarily catalyzed by the Cytochrome P450 superfamily of enzymes. Specifically, studies in various animal species have identified CYP1A1, CYP2E1, and members of the CYP3A family as being responsible for this hydroxylation reaction.

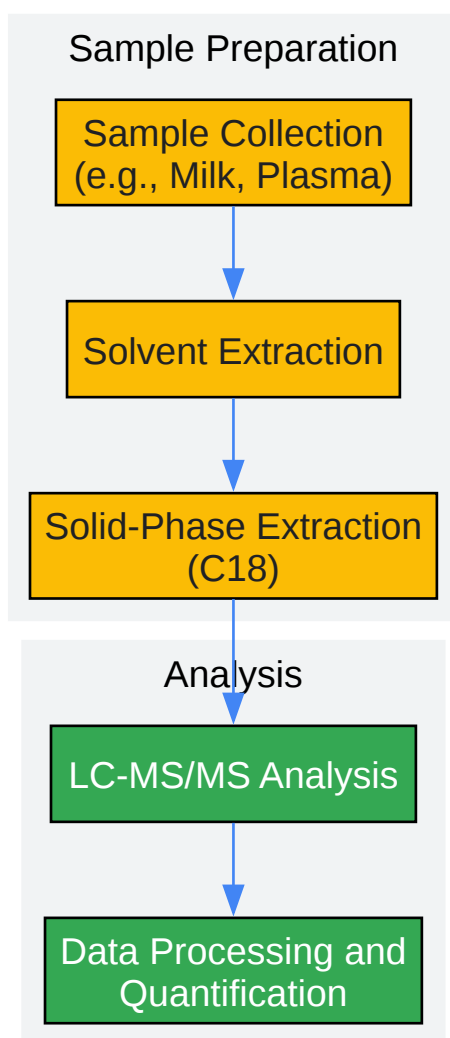


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Caption: Metabolic conversion of Flunixin to 5-Hydroxy Flunixin.

Experimental Workflow for Analysis

The general workflow for the analysis of **5-Hydroxy Flunixin-d3** in a biological sample involves several key stages from sample collection to data analysis.



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Caption: Workflow for the analysis of **5-Hydroxy Flunixin-d3**.

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References

- 1. 5-Hydroxynicotinic acid | 27828-71-3 [chemicalbook.com]
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